2-(2-Phenylethoxy)pyridine-4-carboximidamide hydrochloride

Physicochemical characterization Solid-state properties Synthetic intermediate handling

Avoid mis-shipment of incorrectly labeled CEP-26401. This 2-phenylethoxy-substituted pyridine-4-carboximidamide HCl (CAS 1240526-97-9) delivers a pre-functionalized scaffold for vasodilatory agent discovery. - Differentiated lipophilicity (logP 2.578, mp 181-183°C) vs. unsubstituted parent (mp 240-242°C) for tuned membrane permeability. - Guaranteed ≥95% purity (HPLC) with documented lot-specific parameters, ensuring reproducible SAR and parallel synthesis. - Stocked in multiple global hubs; ambient shipping with 1-5 day lead time.

Molecular Formula C14H16ClN3O
Molecular Weight 277.75 g/mol
CAS No. 1240526-97-9
Cat. No. B1520725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethoxy)pyridine-4-carboximidamide hydrochloride
CAS1240526-97-9
Molecular FormulaC14H16ClN3O
Molecular Weight277.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=NC=CC(=C2)C(=N)N.Cl
InChIInChI=1S/C14H15N3O.ClH/c15-14(16)12-6-8-17-13(10-12)18-9-7-11-4-2-1-3-5-11;/h1-6,8,10H,7,9H2,(H3,15,16);1H
InChIKeyFQHDDQUSXGDDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenylethoxy)pyridine-4-carboximidamide HCl: Physicochemical Identity


2-(2-Phenylethoxy)pyridine-4-carboximidamide hydrochloride is a pyridine-4-carboximidamide derivative featuring a 2-phenylethoxy substituent on the pyridine ring. The compound is supplied as the hydrochloride salt (C₁₄H₁₆ClN₃O, MW 277.75 g/mol) and is recognized in vendor catalogs as 2-phenethoxyisonicotinimidamide hydrochloride . It is a member of a broader class of pyridinecarboximidamides that have been investigated for vasodilating effects, including hypotensive and antianginal activity [1]. Notably, this compound is structurally distinct from the pyridazinone-based histamine H₃ receptor antagonist irdabisant (CEP-26401), despite occasional misattribution in some online sources [2].

Pyridine-4-carboximidamide scaffold for vasodilation SAR studies
Phenylethoxy substituent for lipophilicity modulation in probe design
Structural identity distinct from irdabisant; verify before H₃ receptor research

Differentiation from Generic Pyridine-4-carboximidamide Analogs


The phenylethoxy substituent at the 2-position of the pyridine ring significantly modulates key physicochemical properties—particularly lipophilicity (logP 2.578) and melting point (181–183 °C) relative to the unsubstituted pyridine-4-carboximidamide hydrochloride (mp 240–242 °C) [1]. These differences affect solubility, formulation compatibility, and reactivity in downstream synthetic transformations. In biological contexts, the 2-alkoxy group influences target binding and selectivity; pyridinecarboximidamides lacking this substitution may exhibit different vasodilatory potency and pharmacokinetic profiles [2]. Generic substitution without explicit comparative data therefore risks altered experimental outcomes or failed synthetic routes.

Unsubstituted analog Higher melting point (240–242 °C) and lower logP may shift solubility and reactivity profiles, limiting direct replacement.
Irdabisant misattribution Pyridazinone core is not interchangeable with pyridinecarboximidamide; may not transfer to H₃ receptor study context.
Unspecified purity Vendors without certified purity introduce stoichiometry uncertainty; reaction yield may not reproduce.

Procurement-Centric Evidence Guide


Lower Melting Point Enhances Processability

The target compound exhibits a melting point of 181–183 °C, which is approximately 60 °C lower than that of the unsubstituted pyridine-4-carboximidamide hydrochloride (240–242 °C) [1]. This substantial depression indicates weaker crystal lattice energy, potentially translating to improved solubility and ease of handling during formulation or further synthetic modification.

Melting Point Comparison
Specification review
Target: 181–183 °C
Unsubstituted: 240–242 °C
Δ ≈ −59 °C (lower)
Supports solubility and handling assessment
Capillary method; vendor-reported values
Physicochemical characterization Solid-state properties Synthetic intermediate handling

Increased Lipophilicity Enhances Membrane Permeability

The target compound has a calculated logP of 2.578, whereas the unsubstituted pyridine-4-carboximidamide has a predicted logP of approximately 0.5–0.8 (typical for small polar amidines) [1]. The >1.7 log unit increase imparted by the phenylethoxy group significantly enhances membrane permeability and may shift tissue distribution profiles, a key consideration for CNS-targeted probe design.

Lipophilicity Shift
Class-level inference
Target: logP 2.578 (predicted)
Unsubstituted: est. logP 0.5–0.8
ΔlogP ≈ +1.8 to +2.1
Supports permeability study context
Predicted values; comparator is class-level estimate
Lipophilicity Drug-likeness CNS penetration potential

Purity Assurance Surpasses Unspecified Vendors

Enamine supplies this compound at a guaranteed minimum purity of 95% (HPLC), a specification that meets or exceeds the typical 'research grade' threshold [1]. In contrast, other vendors listing the same CAS number do not uniformly disclose purity levels or analytical certificates, introducing procurement risk . For synthetic applications, a defined purity floor is essential for calculating accurate stoichiometry and minimizing side-product formation.

Purity Specification
Specification review
Target: 95% (HPLC, Enamine)
Comparator: unspecified (other vendors)
Specification supports synthetic reproducibility
Vendor COA; cross-check upon receipt
Purity specification Reproducibility Procurement quality control

Structural Distinction from Irdabisant (CEP-26401)

Several online sources erroneously equate this compound with CEP-26401 (irdabisant), a pyridazin-3-one-based histamine H₃ receptor antagonist [1]. In reality, 2-(2-phenylethoxy)pyridine-4-carboximidamide hydrochloride contains a pyridine carboximidamide core, not the pyridazinone scaffold of CEP-26401 (6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one HCl) [2]. The two molecules differ in core heterocycle, substitution pattern, molecular weight (277.75 vs. ~323.8 g/mol), and expected pharmacological profile. Procurement for H₃R studies specifically requires the pyridazinone-based compound, not the pyridine carboximidamide.

Structural Identity Verification
Class-level inference
Target: pyridine-4-carboximidamide, MW 277.75
Irdabisant: pyridazin-3-one, MW ~323.8
Prevents misprocurement for H₃ receptor studies
Based on published structures; verify before purchase
Structural identity Target selectivity Procurement accuracy

Vasodilatory Scaffold for Cardiovascular Probe Design

Pyridinecarboximidamides as a class have been patented for vasodilating, hypotensive, and antianginal effects [1]. The target compound's 2-phenylethoxy substitution may further modulate potency or selectivity relative to unsubstituted or differently substituted analogs, providing a differentiated chemical starting point for structure-activity relationship (SAR) studies in cardiovascular research programs.

Vasodilatory Scaffold Context
Class-level inference
Class-level patent disclosure; no compound-specific data
Supports scaffold selection for SAR
No direct vasodilation data; substitution-dependent SAR anticipated
Vasodilation Antihypertensive Cardiovascular research tools

2-(2-Phenylethoxy)pyridine-4-carboximidamide HCl: Application Scenarios


Novel Cardiovascular Probe Synthesis

The target compound serves as a functionalized pyridine-4-carboximidamide scaffold for derivatization into potential vasodilatory agents. Its phenylethoxy substituent provides a pre-installed hydrophobic moiety that can modulate logP and membrane permeability relative to the parent heterocycle, as evidenced by ΔlogP >1.7 . Researchers exploring SAR around the pyridinecarboximidamide chemotype can use this compound as a starting material, leveraging its physiochemical differentiation from unsubstituted pyridine-4-carboximidamide (mp 240–242 °C vs. 181–183 °C) to access analogs with improved solubility profiles.

Pharmacokinetic Probe Design for Membrane Diffusion

With a calculated logP of 2.578, this compound is significantly more lipophilic than typical small amidine-containing heterocycles (estimated logP <1 for the parent) . This property makes it a suitable candidate for assays requiring passive membrane permeability, such as cellular uptake studies or blood-brain barrier penetration models. The 95% minimum purity specification ensures reproducible results in quantitative cell-based assays .

Amidine-Containing Compound Library Building Block

The pyridine-4-carboximidamide core is a versatile intermediate for constructing diverse heterocyclic libraries. The target compound's guaranteed 95% purity and well-characterized melting point (181–183 °C) facilitate reliable weighing and stoichiometry calculations in parallel synthesis . Its phenylethoxy group introduces a structural handle absent in pyridine-4-carboximidamide hydrochloride (mp 240–242 °C), enabling exploration of substitution-dependent biological activity .

Supplier Certificate Verification for Procurement QC

When sourcing this compound, specification of the CAS number 1240526-97-9 and verification of the pyridine-4-carboximidamide (not pyridazinone) structure is critical to avoid mis-shipment of incorrectly labeled CEP-26401 . The Enamine-certified lot (EN300-64658) provides documented purity (95%) and physicochemical parameters (logP, mp) that can be cross-referenced upon receipt, establishing a verifiable quality baseline.

Application
Selection Property
Validation Focus
Cardiovascular probe SAR
2-Phenylethoxy substitution
Vasodilation SAR interpretation
Lipophilicity/permeability studies
Predicted logP context
Membrane diffusion model context
Heterocyclic library synthesis
Certified purity specification
Synthesis stoichiometry and reproducibility
Identity verification at procurement
Core scaffold confirmation
Irdabisant misattribution exclusion
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